molecular formula C9H19N3O B2560065 4-(aminomethyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 1510365-83-9

4-(aminomethyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2560065
CAS No.: 1510365-83-9
M. Wt: 185.271
InChI Key: VFHBGTREFBMQJM-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N,N-dimethylpiperidine-1-carboxamide is an organic compound belonging to the piperidine family. Piperidine derivatives are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound features a piperidine ring substituted with an aminomethyl group and a carboxamide group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N,N-dimethylpiperidine-1-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reductive amination of piperidine with formaldehyde and dimethylamine, followed by acylation with a suitable carboxylic acid derivative. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N,N-dimethylpiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxamide group to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

4-(aminomethyl)-N,N-dimethylpiperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the carboxamide group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(aminomethyl)piperidine-1-carboxamide: Lacks the N,N-dimethyl substitution, resulting in different chemical properties.

    N,N-dimethylpiperidine-1-carboxamide: Lacks the aminomethyl group, affecting its reactivity and applications.

Uniqueness

4-(aminomethyl)-N,N-dimethylpiperidine-1-carboxamide is unique due to the presence of both the aminomethyl and N,N-dimethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound in research and industry.

Properties

IUPAC Name

4-(aminomethyl)-N,N-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-11(2)9(13)12-5-3-8(7-10)4-6-12/h8H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHBGTREFBMQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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